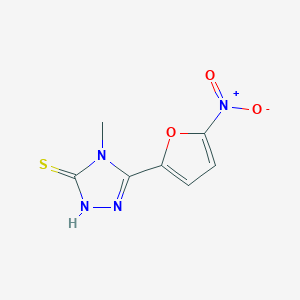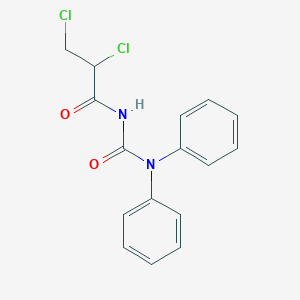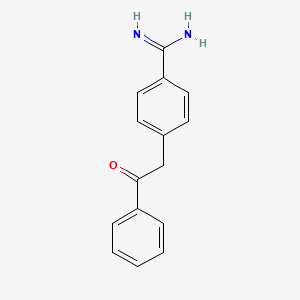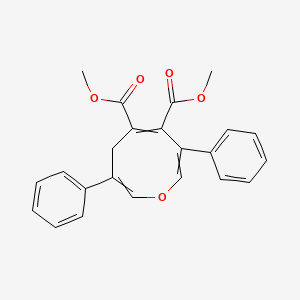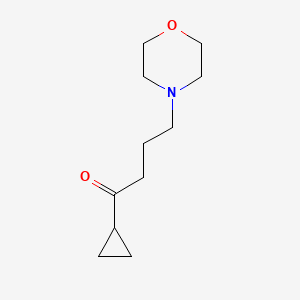
1-Cyclopropyl-4-(morpholin-4-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-morpholin-4-yl-butan-1-one is a chemical compound with the molecular formula C24H32N2O2 This compound is known for its unique structure, which includes a cyclopropyl group and a morpholine ring
Méthodes De Préparation
The synthesis of 1-cyclopropyl-4-morpholin-4-yl-butan-1-one involves several steps, typically starting with the formation of the cyclopropyl group and the morpholine ring. The synthetic routes often include:
Cyclopropyl Group Formation: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Morpholine Ring Formation: This involves the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Coupling Reactions: The final step involves coupling the cyclopropyl group with the morpholine ring under specific reaction conditions, such as the use of catalysts and solvents.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1-Cyclopropyl-4-morpholin-4-yl-butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Cyclopropyl-4-morpholin-4-yl-butan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-cyclopropyl-4-morpholin-4-yl-butan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes, resulting in the disruption of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-4-morpholin-4-yl-butan-1-one can be compared with other similar compounds, such as:
Omnirad 369: 2-dimethylamino-2-benzyl-1-(4-morpholin-4-yl-phenyl)-butan-1-one
Omnirad 907: 2-Methyl-1-[4-(methylthio) phenyl]-2-morpholinopropan-1-one
Omnirad 379: 2-dimethylamino-2-(4-methyl-benzyl)-1-(4-morpholin-4-yl-phenyl)-butan-1-one
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of 1-cyclopropyl-4-morpholin-4-yl-butan-1-one lies in its specific combination of the cyclopropyl group and morpholine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61025-32-9 |
|---|---|
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
1-cyclopropyl-4-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C11H19NO2/c13-11(10-3-4-10)2-1-5-12-6-8-14-9-7-12/h10H,1-9H2 |
Clé InChI |
BTYTVOXYXZNCRA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)CCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Cyanocarbonyl)(phenyl)amino]benzene](/img/structure/B14584399.png)
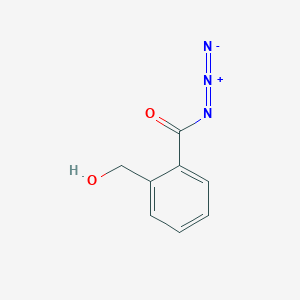
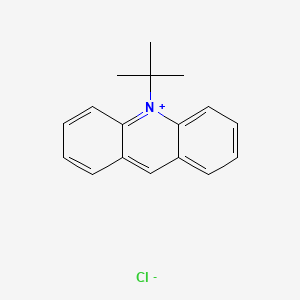
![{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane](/img/structure/B14584420.png)

![2-[(E)-(3-Oxo-1-phenylbutylidene)amino]benzene-1-sulfonic acid](/img/structure/B14584435.png)
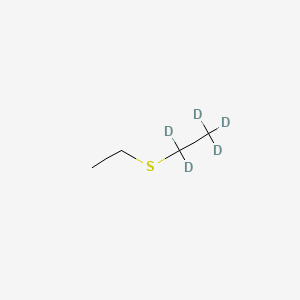
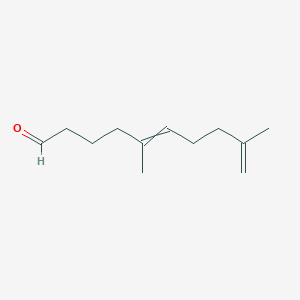
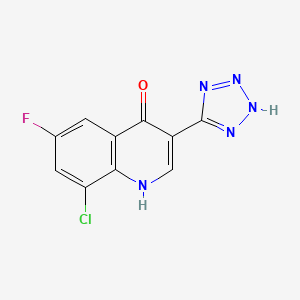
![2-Methyl-2-(2-methylpropyl)-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14584457.png)
